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cKK-E12 is a multi-tail ionizable lipidoid that has been instrumental in the development of

potent and selective delivery systems for nucleic acid-based therapeutics, including small

interfering RNA (siRNA) and messenger RNA (mRNA).[1][2] Its unique chemical structure

allows for efficient encapsulation of negatively charged nucleic acids at an acidic pH and a

neutral surface charge at physiological pH, which is crucial for in vivo applications.[1][2] LNPs

formulated with cKK-E12 have demonstrated a strong tropism for the liver, making them

particularly suitable for therapies targeting this organ.[3][4]

The core function of ionizable lipids like cKK-E12 within an LNP is to facilitate the delivery of

the nucleic acid payload into the cytoplasm of target cells. This is achieved through a series of

steps including cellular uptake, endosomal escape, and subsequent release of the cargo. The

efficiency of these processes is a key determinant of the overall therapeutic efficacy of the LNP

formulation.

The Role of cKK-E12 in LNP-Mediated mRNA
Delivery
The journey of an mRNA molecule encapsulated within a cKK-E12-containing LNP from

administration to protein expression is a multi-step process. Understanding this pathway is

critical for optimizing LNP design and performance.
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LNPs are typically formed through the rapid mixing of a lipid mixture dissolved in an organic

solvent (e.g., ethanol) with an aqueous solution of mRNA at a low pH.[5] At this acidic pH, the

amine groups on cKK-E12 become protonated, leading to a positive charge that facilitates the

electrostatic complexation with the negatively charged mRNA backbone. This process results in

the formation of a stable, condensed core containing the mRNA, surrounded by a lipid shell.
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LNP formation via microfluidic mixing.

Cellular Uptake and Endosomal Escape
Once administered in vivo, cKK-E12 LNPs circulate and are taken up by cells, primarily

hepatocytes in the liver. The exact mechanism of uptake can vary, but it is generally believed to

occur via endocytosis. Inside the cell, the LNP is enclosed within an endosome. As the

endosome matures, its internal pH drops, leading to the protonation of cKK-E12's amines. This

positive charge is hypothesized to facilitate the disruption of the endosomal membrane through

interactions with negatively charged lipids in the endosomal membrane, leading to the release

of the mRNA into the cytoplasm. This critical step is known as endosomal escape.
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Mechanism of LNP uptake and mRNA release.

Quantitative Data for cKK-E12 LNPs
The performance of cKK-E12 LNPs has been evaluated in numerous preclinical studies. The

following tables summarize key quantitative data from the literature.
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Table 1: Physicochemical Properties of cKK-E12 LNPs
Parameter Value Reference

Hydrodynamic Diameter (nm) 88.2 ± 1.5 [6]

Polydispersity Index (PDI) < 0.2 [7]

mRNA Encapsulation

Efficiency (%)
> 95% [6]

Table 2: In Vivo Performance of cKK-E12 LNPs for mRNA
Delivery

Application Model Dose Outcome Reference

Luciferase

Expression
BALB/c Mice

1 µg Fluc mRNA

(intramuscular)

Comparable to

ALC-0315, lower

than SM-102

[6]

Erythropoietin

(EPO)

Expression

C57BL/6 Mice

0.75 mg/kg EPO

mRNA

(intravenous)

Serum EPO:

7100 ± 700

ng/mL

[8]

Varicella-Zoster

Virus (VZV) gE

mRNA Vaccine

Mice -

Increased

CD11c+CD80+

and

CD11c+CD86+

cells

[9]

Varicella-Zoster

Virus (VZV) gE

mRNA Vaccine

Guinea Pigs -

Decreased VZV-

induced rashes

and viral DNA

[9]

Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in LNP-

based drug delivery. Below are representative protocols for the formulation and in vivo

evaluation of cKK-E12 LNPs.
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LNP Formulation via Microfluidic Mixing
This protocol describes the preparation of mRNA-LNPs using a microfluidic mixing device.

Materials:

cKK-E12 ionizable lipid

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Cholesterol

1,2-dimyristoyl-rac-glycero-3-methoxy-PEG-2000 (DMG-PEG2000)

mRNA (e.g., encoding Luciferase or a therapeutic protein)

Ethanol (100%)

Sodium citrate buffer (10 mM, pH 3.0)

Phosphate-buffered saline (PBS)

Microfluidic mixing device (e.g., from Precision Nanosystems)

Procedure:

Prepare Lipid Stock Solutions: Dissolve cKK-E12, DOPE, cholesterol, and DMG-PEG2000 in

100% ethanol to desired stock concentrations.

Prepare Lipid Mixture: Combine the lipid stock solutions in an appropriate molar ratio (e.g.,

35:16:46.5:2.5 for cKK-E12:DOPE:cholesterol:DMG-PEG2000) in ethanol.[3]

Prepare mRNA Solution: Dilute the mRNA in 10 mM sodium citrate buffer (pH 3.0).[3]

Microfluidic Mixing: Load the lipid mixture in ethanol into one syringe and the mRNA solution

into another syringe. Set the flow ratio (e.g., 1:3 ethanol:aqueous) and total flow rate on the

microfluidic mixing device.[3]
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Initiate Mixing: Start the pumps to mix the two solutions, leading to the self-assembly of

mRNA-LNPs.

Dialysis: Dialyze the resulting LNP solution against PBS to remove ethanol and raise the pH

to 7.4.

Characterization: Characterize the LNPs for size, polydispersity index (PDI), and mRNA

encapsulation efficiency.

In Vivo Evaluation of mRNA-LNP Efficacy
This protocol outlines a general procedure for assessing the in vivo efficacy of mRNA-LNPs in

a mouse model.

Materials:

mRNA-LNPs (formulated as described above)

C57BL/6 mice (or other appropriate strain)

Anesthetic (e.g., isoflurane)

Luciferin (for luciferase-expressing mRNA)

In vivo imaging system (IVIS)

Blood collection supplies

ELISA kit for the protein of interest

Procedure:

Animal Acclimation: Acclimate mice to the facility for at least one week before the

experiment.

Administration: Inject the mRNA-LNPs intravenously via the tail vein at a specified dose

(e.g., 0.75 mg/kg of mRNA).[8]
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Bioluminescence Imaging (for Luciferase): At a designated time point (e.g., 6 or 24 hours

post-injection), administer luciferin to the mice. Anesthetize the mice and image them using

an IVIS to quantify luciferase expression.

Serum Protein Quantification: At various time points, collect blood samples from the mice.

Process the blood to obtain serum. Use an ELISA kit to quantify the concentration of the

secreted protein (e.g., EPO) in the serum.

Data Analysis: Analyze the imaging and ELISA data to determine the level and duration of

protein expression.
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Workflow for LNP formulation and in vivo evaluation.

Conclusion
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While specific data for cKK-E15 remains limited, the extensive research on the closely related

ionizable lipid cKK-E12 provides a robust framework for understanding its likely role and

function in lipid nanoparticles. As a key component of the LNP, cKK-E12 is integral to the

efficient encapsulation of mRNA and its subsequent delivery to the cytoplasm of target cells,

primarily in the liver. The quantitative data and detailed experimental protocols presented here

for cKK-E12 serve as a valuable resource for researchers and drug development professionals

working on LNP-based nucleic acid therapies. Future studies will be necessary to elucidate the

specific properties of cKK-E15 and determine any potential advantages it may offer over

existing ionizable lipids.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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